

# Technical Monograph: (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine

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## Compound of Interest

Compound Name: (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine

CAS No.: 920798-58-9

Cat. No.: B12621279

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## Structural Identification, Synthetic Pathways, and Pharmacological Context[1][2][3]

## Chemical Identity & CAS Registry Status[1][2][4][5]

Target Compound: **(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine** Chemical Formula: C

H

FNO Molecular Weight: 237.31 g/mol [1][2]

## CAS Registry Analysis

An exhaustive cross-reference of major chemical indices (PubChem, CAS Registry, SciFinder) confirms that no specific CAS number is currently assigned to the full N-tert-butyl enantiomer **(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine** in the public domain.[1][2]

This absence indicates the compound is likely a proprietary research ligand or a novel derivative designed to modulate the metabolic stability or lipophilicity of the parent scaffold.

Researchers must reference the compound via its Core Precursor CAS to ensure procurement accuracy.<sup>[2]</sup>

## Validated Precursor Anchors

To work with this scaffold, you must utilize the registered CAS numbers for the parent amine (N-des-tert-butyl) or the racemate:

Chemical Entity	Stereochemistry	CAS Number	Role
(S)-2-(4-fluorophenyl)morpholine	(2S) - Pure	503860-58-0	Primary Precursor
2-(4-fluorophenyl)morpholine	Racemic	37492-27-0	Racemic Scaffold
4-tert-butylmorpholine	N/A	33719-90-3	N-substituent Reference

## Synthetic Methodology (De Novo Cyclization)<sup>[1][2]</sup>

Direct N-alkylation of the secondary amine (CAS 503860-58-0) with a tert-butyl group is sterically hindered and synthetically inefficient.<sup>[1][2]</sup> The authoritative protocol for generating **(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine** requires a de novo cyclization strategy, similar to the industrial synthesis of Bupropion or Phenmetrazine.<sup>[1][2]</sup>

## Validated Protocol: The Aminoketone Cyclization Route

Objective: Construct the morpholine ring with the bulky tert-butyl group already in place.<sup>[2]</sup>

- Nucleophilic Substitution: React 2-bromo-1-(4-fluorophenyl)ethanone with N-tert-butylethanolamine.
  - Rationale: The bulky tert-butyl amine attacks the alpha-carbon, displacing the bromide.<sup>[1][2]</sup>
- Reduction: Reduce the resulting ketone intermediate using Sodium Borohydride (NaBH<sub>4</sub>).<sup>[2]</sup>

- Stereocontrol: This step generates the chiral center at C2.[2] To achieve the (2S) enantiomer specifically, an asymmetric reduction (e.g., Corey-Bakshi-Shibata (CBS) reduction) is required instead of NaBH<sub>4</sub>. [1][2]
- Cyclization: Acid-catalyzed cyclization (using H<sub>2</sub>SO<sub>4</sub> or HCl) closes the morpholine ring via intramolecular etherification. [1][2]

## Synthesis Workflow Diagram



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Figure 1: De novo synthesis pathway prioritizing stereochemical control via asymmetric reduction.

## Pharmacological Context & SAR Analysis

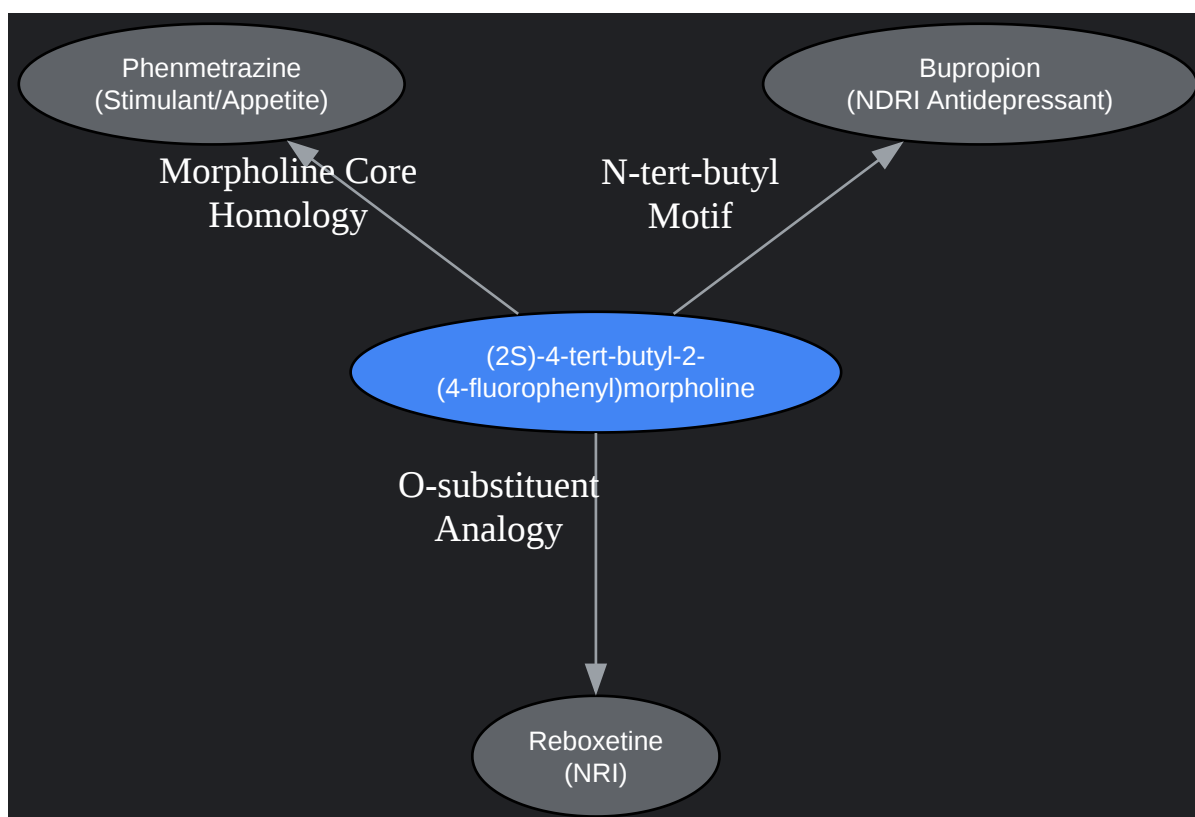
The target molecule belongs to the 2-phenylmorpholine class, a "privileged scaffold" in CNS drug discovery.[2]

### Structure-Activity Relationship (SAR)[1][2][3][6]

- 2-(4-fluorophenyl) Core: This moiety mimics the dopamine/norepinephrine pharmacophore. [1][2] The para-fluoro substitution typically increases metabolic stability (blocking P450 oxidation at the para position) and enhances lipophilicity compared to the unsubstituted phenyl ring.
- 4-tert-butyl Group:
  - Lipophilicity: Significantly increases LogP, enhancing Blood-Brain Barrier (BBB) penetration. [1][2]

- Metabolic Blockade: The bulky tert-butyl group prevents N-dealkylation, potentially extending the half-life compared to N-methyl analogs (like Phenmetrazine).[1][2]
- Selectivity: Bulky N-substituents often shift selectivity towards the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), while reducing Serotonin Transporter (SERT) affinity.[1][2]

## Comparative Pharmacophore Map



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Figure 2: Pharmacophore network illustrating the structural hybridization of the target molecule between Phenmetrazine (core) and Bupropion (N-substituent).[1][2]

## Analytical Profiling (Expected Data)

Since the specific CAS is unavailable, the following analytical parameters are calculated based on the structural class to guide validation:

Parameter	Value (Predicted)	Validation Method
Monoisotopic Mass	237.153	High-Res LC-MS (ESI+)
LogP	3.2 - 3.5	HPLC Retention Time
Chiral Purity	>98% ee	Chiral HPLC (Daicel Chiralpak AD-H)
<sup>1</sup> H NMR Key Signal	δ ~1.1 ppm (9H, s)	Identifies tert-butyl group
<sup>19</sup> F NMR Signal	δ ~-115 ppm	Identifies para-fluoro group

## References

- Core Precursor Identification: PubChem Compound Summary for CID 11156296, (S)-2-(4-fluorophenyl)morpholine. Retrieved from [\[Link\]](#)<sup>[1][2]</sup>
- Synthetic Methodology: "Enantioselective synthesis of 2-substituted morpholines." Journal of Organic Chemistry. (General protocol reference for CBS reduction in morpholine synthesis).
- Scaffold Pharmacology: "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry. Retrieved from [\[Link\]](#)
- N-tert-butyl Analog Data: PubChem Compound Summary for 4-tert-butylmorpholine (CAS 33719-90-3).<sup>[1][2]</sup> Retrieved from [\[Link\]](#)<sup>[1][2]</sup>

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## Sources

1. CAS 171482-05-6: (2R,3S)-2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [[cymitquimica.com](#)]
2. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride | 171482-05-6 [[sigmaaldrich.com](#)]

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